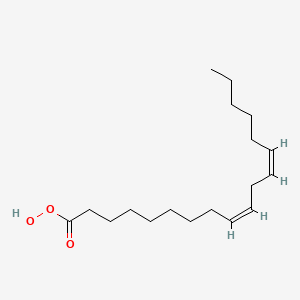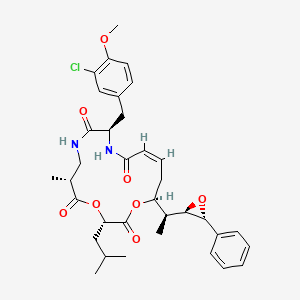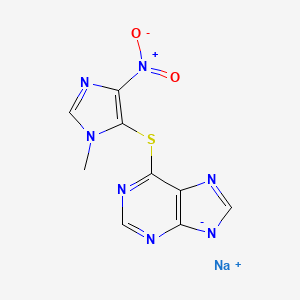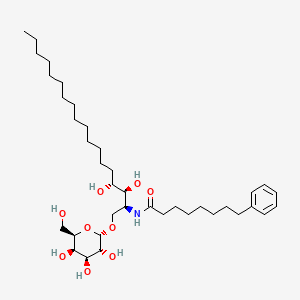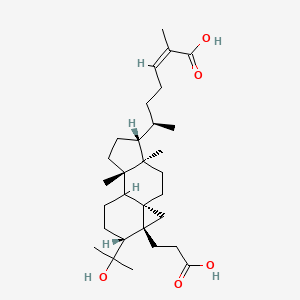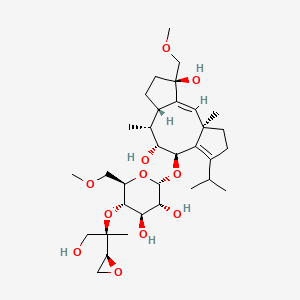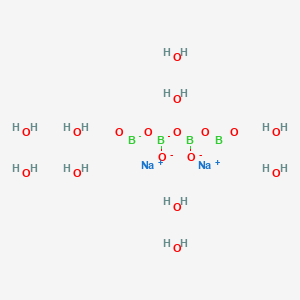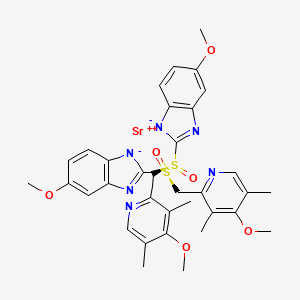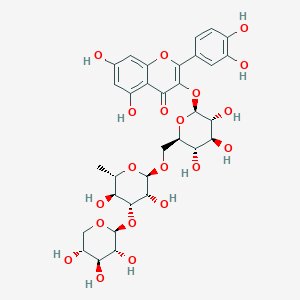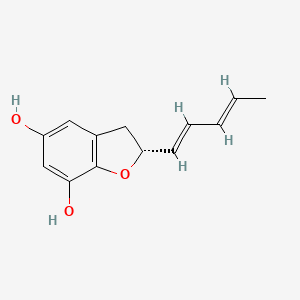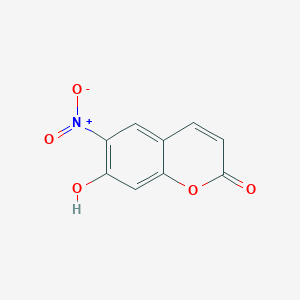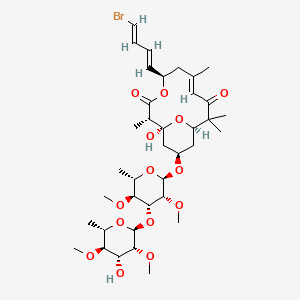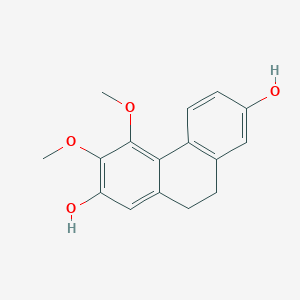
2,7-Phenanthrenediol, 9,10-dihydro-3,4-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Phenanthrenediol, 9,10-dihydro-3,4-dimethoxy- is a phenanthrene compound isolated from the plant Dendrobium formosum. It has garnered significant interest in the scientific community due to its intriguing biological activities, particularly its potential anticancer properties .
Preparation Methods
2,7-Phenanthrenediol, 9,10-dihydro-3,4-dimethoxy- can be isolated from natural sources such as Dendrobium formosum. The extraction process typically involves the use of solvents like ethanol to obtain crude extracts, followed by chromatographic techniques to purify the compound
Chemical Reactions Analysis
2,7-Phenanthrenediol, 9,10-dihydro-3,4-dimethoxy- undergoes various chemical reactions, including:
Oxidation: 2,7-Phenanthrenediol, 9,10-dihydro-3,4-dimethoxy- can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert erianthridin into dihydrophenanthrene derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: 2,7-Phenanthrenediol, 9,10-dihydro-3,4-dimethoxy- serves as a valuable intermediate in the synthesis of other phenanthrene derivatives.
Medicine: 2,7-Phenanthrenediol, 9,10-dihydro-3,4-dimethoxy- exhibits promising anticancer effects, particularly in inducing apoptosis in non-small cell lung cancer cells
Mechanism of Action
2,7-Phenanthrenediol, 9,10-dihydro-3,4-dimethoxy- exerts its effects primarily through the suppression of extracellular signal-regulated kinase activity. This leads to the modulation of Bcl-2 family protein levels, ultimately inducing apoptosis in cancer cells . The compound’s ability to inhibit extracellular signal-regulated kinase activity makes it a promising candidate for targeted cancer therapies.
Comparison with Similar Compounds
2,7-Phenanthrenediol, 9,10-dihydro-3,4-dimethoxy- is part of a group of phenanthrene compounds isolated from Dendrobium species. Similar compounds include:
- Lusianthridin
- Cannabidihydrophenanthrene
- Coelonin
- Hircinol
- Eulophiol
Compared to these compounds, erianthridin stands out due to its potent apoptosis-inducing effects and its ability to modulate specific molecular pathways .
Properties
Molecular Formula |
C16H16O4 |
|---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
3,4-dimethoxy-9,10-dihydrophenanthrene-2,7-diol |
InChI |
InChI=1S/C16H16O4/c1-19-15-13(18)8-10-4-3-9-7-11(17)5-6-12(9)14(10)16(15)20-2/h5-8,17-18H,3-4H2,1-2H3 |
InChI Key |
NWPBSPADEDDKAO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2CCC3=C(C2=C1OC)C=CC(=C3)O)O |
Canonical SMILES |
COC1=C(C=C2CCC3=C(C2=C1OC)C=CC(=C3)O)O |
Synonyms |
9,10-dihydro-2,7-dihydroxy-3,4-dimethoxyphenanthrene erianthridin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


